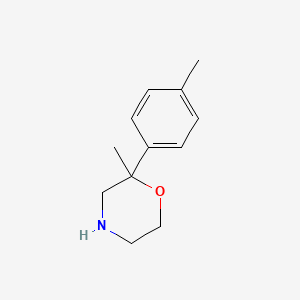

2-Methyl-2-(p-tolyl)morpholine

Description

Overview of Morpholine (B109124) Heterocycles in Chemical Research

Morpholine, a heterocyclic compound featuring both an amine and an ether functional group, serves as a versatile scaffold in organic and medicinal chemistry. nih.govtaylorandfrancis.com Its structure, a six-membered ring containing oxygen and nitrogen atoms at the 1 and 4 positions respectively, imparts unique physicochemical properties. drugbank.com These properties, including its polarity and relatively low basicity compared to other nitrogen-containing heterocycles like piperidine, make it an attractive component in the design of new molecules. taylorandfrancis.comoup.com The morpholine ring is a common motif in numerous natural products and synthetic compounds, and its synthesis and functionalization are subjects of extensive research. nih.gov Various synthetic strategies have been developed to create diverse morpholine derivatives, including intramolecular cyclization methods and intermolecular reactions. oup.comnih.gov

The presence of both a hydrogen bond acceptor (oxygen) and a basic center (nitrogen) allows morpholines to interact with biological targets in multiple ways. taylorandfrancis.com This dual functionality, combined with its favorable pharmacokinetic profile, has led to its classification as a "privileged" structure in medicinal chemistry. nih.govnih.gov

Significance of Substituted Morpholine Derivatives in Medicinal Chemistry

The strategic placement of substituents on the morpholine ring can significantly modulate the biological activity and pharmacokinetic properties of a molecule. nih.govmdpi.com The addition of various functional groups can enhance a compound's solubility, membrane permeability, and binding affinity to specific biological targets. mdpi.com This has led to the incorporation of the morpholine scaffold into a wide array of therapeutic agents across different disease areas. nih.govtaylorandfrancis.com

Substituted morpholines have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer: Morpholine derivatives have been investigated as potential mTOR inhibitors and have shown cytotoxicity against various cancer cell lines. mdpi.com

Anti-inflammatory and Analgesic: Certain 2-substituted morpholine analogues exhibit anti-inflammatory and analgesic properties. nih.gov

Antihyperlipidemic: Some derivatives have been found to reduce plasma triglycerides and cholesterol. nih.gov

Central Nervous System (CNS) Activity: The morpholine ring is a key component in many CNS-active drugs due to its ability to improve blood-brain barrier permeability. acs.orgacs.org

The development of efficient synthetic methods to access diversely substituted morpholines remains a key area of focus for medicinal chemists, enabling the exploration of new structure-activity relationships (SAR). nih.govnih.gov

Contextualization of 2-Methyl-2-(p-tolyl)morpholine within Morpholine Analogues

This compound is a specific substituted morpholine derivative. Its structure features a methyl group and a p-tolyl group attached to the second position of the morpholine ring. The tolyl group is an aromatic hydrocarbon, which can influence the compound's electronic and steric properties.

The general chemical properties of this compound are provided in the table below:

| Property | Value | Source |

| CAS Number | 902836-81-1 | scbt.com |

| Molecular Formula | C12H17NO | scbt.com |

| Molecular Weight | 191.27 g/mol | scbt.com |

This compound is classified for research use only and is not intended for diagnostic or therapeutic applications. scbt.com

Research Hypotheses and Objectives for this compound Investigations

While specific research hypotheses for this compound are not extensively detailed in publicly available literature, investigations into this and similar compounds are generally driven by the established pharmacological potential of the substituted morpholine scaffold. The primary objectives for such research would likely include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and related analogues. This would also involve thorough characterization of their chemical structure and properties.

Pharmacological Screening: Evaluating the compound's biological activity across a range of assays to identify potential therapeutic applications. Based on the activities of other substituted morpholines, this could include screening for anticancer, anti-inflammatory, or CNS effects. mdpi.comnih.govacs.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how changes in the substituents affect its biological activity. This is a fundamental aspect of medicinal chemistry aimed at optimizing lead compounds. nih.gov

Mechanism of Action Studies: If significant biological activity is identified, further research would focus on elucidating the specific molecular mechanisms through which the compound exerts its effects. drugbank.com

The exploration of compounds like this compound contributes to the broader understanding of how the morpholine scaffold can be utilized to develop new and effective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-3-5-11(6-4-10)12(2)9-13-7-8-14-12/h3-6,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYMBSUCKZVKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CNCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639893 | |

| Record name | 2-Methyl-2-(4-methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-81-1 | |

| Record name | 2-Methyl-2-(4-methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 Methyl 2 P Tolyl Morpholine

Reaction Pathways for Formation of 2-Methyl-2-(p-tolyl)morpholine

The synthesis of the this compound ring system can be approached through several strategic pathways, primarily involving the formation of key carbon-nitrogen and carbon-oxygen bonds to construct the heterocyclic core. The specific substitution pattern, with both a methyl and a p-tolyl group at the C2 position, presents a unique synthetic challenge.

One plausible and widely utilized approach for the synthesis of 2,2-disubstituted morpholines involves the reaction of a suitably substituted amino alcohol with a carbonyl compound or its equivalent, followed by cyclization. A potential pathway could start from a 2-aminoethanol derivative. However, a more direct and versatile strategy for introducing the gem-disubstitution at the C2 position would likely involve a multi-step sequence.

A hypothetical, yet chemically sound, synthetic route could commence with an N-protected morpholin-2-one (B1368128). The sequential addition of two different nucleophiles to the ketone carbonyl group would be a key transformation. For instance, the reaction of an N-protected morpholin-2-one with a Grignard reagent, such as methylmagnesium bromide, would yield a tertiary alcohol intermediate. Subsequent dehydration to an enamine, followed by a second nucleophilic addition, this time with a p-tolyl Grignard reagent (p-tolylmagnesium bromide), and subsequent reduction would lead to the desired this compound.

Alternatively, palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of C-C and C-N bonds in the synthesis of substituted morpholines. While typically employed for substitutions at other positions of the morpholine (B109124) ring, modifications of these methods could potentially be adapted. For instance, a strategy involving the intramolecular cyclization of a suitably functionalized amino alcohol precursor, where the p-tolyl and methyl groups are already in place, could be envisioned.

Another general method for the synthesis of 2-aryl-substituted morpholines involves the reaction of a 2-aminoethanol with an α-haloketone. For the target molecule, this would necessitate a precursor like 1-(p-tolyl)propan-1-one bearing a leaving group on the second carbon, which would then react with an aminoethanol derivative.

Role of Intermediates in Synthesis and Transformation

In the proposed Grignard-based synthesis starting from a morpholin-2-one, the primary intermediate would be a tertiary alcohol . This species is formed by the nucleophilic attack of the first Grignard reagent on the carbonyl carbon. The stability and subsequent reactivity of this alcohol are crucial. Dehydration of this intermediate would lead to the formation of an enamine or a related unsaturated species within the morpholine ring. This enamine is a key intermediate for the introduction of the second substituent. The electrophilic character of the double bond in the enamine allows for the addition of the second nucleophile.

In palladium-catalyzed cyclization reactions, the key intermediates are organopalladium complexes. A common mechanistic pathway involves the formation of a palladium(II)-amido complex after the oxidative addition of a palladium(0) catalyst to a precursor molecule containing a leaving group and an amino group. This is followed by an intramolecular aminopalladation step, where the nitrogen atom attacks a carbon-carbon double bond within the same molecule, forming the morpholine ring. The subsequent reductive elimination of the palladium catalyst regenerates the active catalytic species and yields the final product. The nature of the ligands on the palladium center plays a critical role in the stability and reactivity of these intermediates, influencing the rate and selectivity of the cyclization.

For pathways involving the reaction of an aminoethanol with an α-haloketone, a hydroxyaminoketone is formed as a transient intermediate. This intermediate often undergoes spontaneous intramolecular cyclization to form the morpholine ring. The rate of this cyclization is dependent on the substitution pattern and the reaction conditions. The resulting initial product would be a 2-hydroxy-2-methyl-2-(p-tolyl)morpholine, which would then require a subsequent reduction step to yield the final product.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

The formation of the six-membered morpholine ring is generally thermodynamically favorable due to the low ring strain compared to smaller rings. However, the introduction of two substituents at the C2 position can introduce steric strain, which could slightly decrease the thermodynamic stability of the product compared to less substituted morpholines.

In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition or the reductive elimination. The electronic and steric properties of the substituents on the aryl group and the nitrogen atom can significantly impact the kinetics of these steps. Electron-donating groups on the aryl ring can facilitate oxidative addition, while bulky substituents can hinder the approach of the catalyst.

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the energy profiles of the reaction pathways, the structures of transition states, and the relative stabilities of intermediates and products. acs.org Such studies have been used to investigate the mechanism of urethane (B1682113) formation catalyzed by morpholine, demonstrating the power of computational chemistry in elucidating reaction mechanisms. nih.gov

Mechanistic Implications for Derivatization of this compound

The structure of this compound offers several sites for derivatization, with the reaction mechanism being highly dependent on the nature of the reagent and the reaction conditions. The key reactive sites are the nitrogen atom of the morpholine ring and the aromatic p-tolyl group.

The nitrogen atom is a nucleophilic center and can readily react with electrophiles. N-alkylation, N-acylation, and N-arylation are common derivatization reactions for morpholines. The mechanism of these reactions typically involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon or other atom of the reagent. The presence of the methyl and p-tolyl groups at the C2 position could sterically hinder the approach of bulky electrophiles to the nitrogen atom, thus influencing the rate of derivatization.

The p-tolyl group is an aromatic ring and is susceptible to electrophilic aromatic substitution reactions. The methyl group on the tolyl ring is an activating, ortho-, para-directing group. Therefore, electrophiles will preferentially add to the positions ortho and para to the methyl group. However, the position para to the methyl group is already substituted by the morpholine ring. Thus, electrophilic substitution would be expected to occur primarily at the positions ortho to the methyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The mechanism of these reactions involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the existing substituents on the ring.

Furthermore, the benzylic protons of the methyl group on the tolyl ring could potentially be functionalized through radical reactions under appropriate conditions.

Understanding these mechanistic implications is crucial for the rational design of new derivatives of this compound with tailored properties for various applications in medicinal chemistry and materials science.

Computational and Theoretical Studies of 2 Methyl 2 P Tolyl Morpholine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule, which dictates its reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It has been successfully applied to predict the properties of molecules analogous to 2-Methyl-2-(p-tolyl)morpholine, such as other morpholine (B109124) and tolyl derivatives. materialsciencejournal.orgnih.govresearchgate.net DFT calculations, typically using functionals like B3LYP, are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of the atoms. materialsciencejournal.orgresearchgate.net

These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For instance, in a study of a similar heterocyclic compound, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to establish the ground-state molecular geometry. researchgate.net Furthermore, DFT is used to compute vibrational frequencies. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. malayajournal.org For example, in a DFT study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap was 4.25 eV, indicating significant charge transfer capability within the molecule. materialsciencejournal.org For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the p-tolyl group and the nitrogen and oxygen atoms of the morpholine ring, while the LUMO would be distributed over the aromatic system and the C-N and C-O bonds.

Table 1: Representative FMO Data from Analogous Compounds This table presents typical HOMO, LUMO, and energy gap values calculated for similar molecular structures using DFT, providing an expected range for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole malayajournal.org | -5.2822 | -1.2715 | 4.0106 |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine materialsciencejournal.org | -5.11 | -0.86 | 4.25 |

| 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol nih.gov | -5.67 | -1.45 | 4.22 |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting reactive sites for both electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential. wolfram.com

For this compound, the MEP map would predictably show negative potential (red) around the oxygen and nitrogen atoms of the morpholine ring due to their lone pairs of electrons, making them nucleophilic centers. researchgate.net The hydrogen atoms, particularly the one on the nitrogen (if present as a secondary amine), and the aromatic protons would exhibit positive potential (blue), marking them as potential electrophilic sites. The carbon framework of the tolyl and morpholine rings would likely appear green, indicating a more neutral character. malayajournal.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques explore the molecule's dynamic behavior, including the different shapes it can adopt and the interactions that govern its stability.

The morpholine ring typically adopts a stable chair conformation, similar to cyclohexane. In this conformation, substituents can occupy either axial or equatorial positions. For this compound, the bulky p-tolyl group and the methyl group are attached to the same carbon atom (C2). Due to steric hindrance, the conformer where the larger p-tolyl group occupies the equatorial position would be significantly more stable than one where it is in the more crowded axial position. Conformational analysis helps to identify the lowest energy conformer, which is the most populated and representative structure of the molecule at equilibrium. Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions over time, providing insights into the flexibility of the ring and the rotational freedom of the substituents. nih.gov

Spectroscopic Property Predictions and Correlations

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are often correlated with experimental data to confirm molecular structures and understand electronic transitions.

A typical computational approach involves:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized using methods like DFT with a suitable basis set.

Frequency Calculations: Following optimization, vibrational frequencies are calculated to predict the IR spectrum. These calculations can also confirm that the optimized structure corresponds to a minimum on the potential energy surface.

NMR Shielding Calculations: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants of atoms like ¹³C and ¹H, which are then converted into chemical shifts.

Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum.

Without specific research on this compound, it is not possible to present a data table of its predicted spectroscopic properties.

Non-Linear Optical (NLO) Properties Prediction

The investigation of non-linear optical (NLO) properties through computational methods has become a significant area of materials science research. Molecules with potential NLO activity are of interest for applications in optoelectronics and photonics. The prediction of these properties for a compound like this compound would involve calculating its polarizability and hyperpolarizabilities.

The key parameters in NLO studies are:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO effects, such as second-harmonic generation. A non-zero value is a prerequisite for a material to exhibit these properties.

Second Hyperpolarizability (γ): Governs the third-order NLO effects.

These parameters are typically calculated using DFT methods. The presence of a π-conjugated system (the p-tolyl group) and a donor-acceptor framework within the molecule could potentially lead to NLO activity. However, in the absence of specific computational studies for this compound, a quantitative assessment cannot be provided.

A data table for the predicted NLO properties of this compound cannot be generated due to the lack of available research data.

Pharmacological and Biological Activity Profiling of 2 Methyl 2 P Tolyl Morpholine

In Vitro Pharmacological Screening Methodologies

In vitro screening methodologies are fundamental in determining the pharmacological profile of a compound. These laboratory-based assays provide initial data on a compound's potential biological effects.

Enzyme Inhibition Assays

Enzyme inhibition assays are a common method to screen for the activity of morpholine (B109124) derivatives. These assays measure the ability of a compound to reduce the activity of a specific enzyme. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Morpholine derivatives have been shown to be effective inhibitors of various enzymes, particularly kinases like mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase). acs.org For instance, the replacement of a simple morpholine with a bridged morpholine in pyrazolopyrimidine inhibitors led to a dramatic increase in selectivity and potency for mTOR. acs.org Some of these analogues exhibited subnanomolar IC₅₀ values and over 20,000-fold selectivity for mTOR compared to PI3Kα. acs.org

Table 1: mTOR and PI3Kα Inhibition by selected Morpholine Derivatives

| Compound | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity (PI3Kα/mTOR) |

|---|---|---|---|

| Analog 1 | 0.8 | >20,000 | >25,000 |

| Analog 2 | 0.2 | 5,200 | 26,000 |

Data sourced from studies on pyrazolopyrimidine inhibitors containing morpholine derivatives. acs.org

Receptor Binding Studies

Receptor binding studies are employed to determine the affinity of a compound for a specific receptor. These assays typically use cell lines that have been genetically modified to express a particular receptor. The binding affinity is usually reported as the inhibition constant (Ki), which represents the concentration of the competing ligand that would occupy 50% of the receptors.

A notable example within the morpholine class is (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine ([11C]MENET-1), a derivative of reboxetine (B1679249). nih.gov This compound has been investigated for its binding to neurotransmitter transporters, which are a class of receptor-like proteins. Binding assays using human embryonic kidney (HEK-293) cells transfected with human transporters revealed that [11C]MENET-1 has a high affinity for the norepinephrine (B1679862) transporter (NET) and lower affinities for the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT). nih.gov

Table 2: Binding Affinities (Ki) of [11C]MENET-1 for Neurotransmitter Transporters

| Transporter | Binding Affinity (Ki) in nM |

|---|---|

| Norepinephrine Transporter (NET) | 1.02 ± 0.11 |

| Serotonin Transporter (SERT) | 93 ± 20 |

| Dopamine Transporter (DAT) | 327 ± 39 |

Data from in vitro studies using transfected HEK-293 cells. nih.gov

Cellular Assays for Specific Biological Pathways

Cellular assays are critical for understanding the effect of a compound on biological pathways within a living cell. These assays can measure a variety of endpoints, including cell viability, apoptosis (programmed cell death), and the activation or inhibition of specific signaling pathways.

Morpholine derivatives have been evaluated in various cellular assays. For example, the cytotoxic effects of some morpholine derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer) using the MTT assay, which measures cell viability. researchgate.net Some derivatives demonstrated significant cytotoxic potential with IC₅₀ values in the micromolar range. researchgate.net

Another study investigated the ability of the morpholine derivative N-(4-Morpholinomethylene)ethanesulfonamide (MESA) to induce ferroptosis, a form of iron-dependent cell death, in prostate and ovarian cancer cells. jst.go.jp This study found that MESA could increase intracellular levels of malondialdehyde (MDA), reactive oxygen species (ROS), and Fe²⁺, all of which are markers of ferroptosis. jst.go.jp Furthermore, it was shown to modulate the expression of proteins involved in this pathway, such as GPX4, NRF2, and ACSL4. jst.go.jp

Target Identification and Validation

Identifying the specific molecular targets of a compound is a crucial step in understanding its mechanism of action.

Molecular Targets of Morpholine Derivatives

The morpholine scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets. nih.gov The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding, and the ring itself can engage in hydrophobic interactions, allowing for versatile binding to different proteins. researchgate.net

Key molecular targets for morpholine derivatives that have been identified include:

Kinases: As mentioned earlier, mTOR and PI3K are significant targets. acs.org The morpholine moiety can fit into the ATP-binding pocket of these enzymes, contributing to potent inhibition.

Neurotransmitter Transporters: The norepinephrine transporter (NET) is a key target for certain morpholine-containing compounds like reboxetine and its derivatives. nih.gov

Transcription Factors: Nuclear factor erythroid 2-related factor 2 (NRF2) has been identified as a target for some morpholine derivatives that induce ferroptosis. jst.go.jp

Investigation of Specific Protein Interactions

Investigating the specific interactions between a morpholine derivative and its protein target can provide insights into the basis of its potency and selectivity. Molecular modeling and biophysical assays are often used for this purpose.

In the case of mTOR inhibitors, molecular modeling has suggested that the increased selectivity of bridged morpholine derivatives is due to a single amino acid difference between PI3K and mTOR. acs.org A leucine (B10760876) residue in mTOR, which is a phenylalanine in PI3K, creates a deeper pocket that can better accommodate the bridged morpholine structure. acs.org

For the morpholine derivative MESA, molecular docking and thermal stability assays confirmed that it could directly bind to the NRF2 protein. jst.go.jp This binding is thought to be the mechanism by which MESA induces ferroptosis in tumor cells. jst.go.jp

Structure-Activity Relationship (SAR) Studies of 2-Methyl-2-(p-tolyl)morpholine Analogues

The biological activity of this compound is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies, which systematically alter parts of a molecule to observe the effect on its biological function, are crucial for understanding its pharmacological profile. For this compound, SAR studies would conceptually focus on modifications to both the tolyl and morpholine rings.

Influence of Substituent Modifications on Activity

The potency and selectivity of phenylmorpholine compounds as monoamine releasing agents can be significantly altered by substituent modifications. In the case of this compound, the key positions for modification are the tolyl ring and the morpholine ring.

The parent compound, 2-phenylmorpholine, is a norepinephrine-dopamine releasing agent (NDRA). wikipedia.org The introduction of a methyl group at the para-position of the phenyl ring, creating the p-tolyl group, is expected to influence the compound's interaction with monoamine transporters. The electron-donating nature of the methyl group can alter the electronic properties of the aromatic ring, potentially affecting binding affinity and efficacy.

Further modifications could involve altering the substituent at the para-position of the phenyl ring. For instance, replacing the methyl group with electron-withdrawing groups (e.g., chloro, trifluoromethyl) or other electron-donating groups (e.g., methoxy) would likely modulate the compound's activity. Studies on analogous compounds have shown that such modifications can shift the selectivity profile between norepinephrine, dopamine, and serotonin transporters. wikipedia.org

On the morpholine ring, the existing methyl group at the 2-position is a critical feature. Altering the size of this alkyl group or introducing substituents on the nitrogen atom would provide further insight into the steric and electronic requirements for activity.

A conceptual SAR summary for analogues of this compound is presented below:

| Modification Site | Substituent | Predicted Influence on Activity |

| p-tolyl Ring (para-position) | Electron-donating groups (e.g., -OCH3) | May enhance or maintain norepinephrine-dopamine releasing activity. |

| p-tolyl Ring (para-position) | Electron-withdrawing groups (e.g., -Cl, -CF3) | Could shift selectivity and potency, potentially increasing serotonin activity. |

| Morpholine Ring (2-position) | Larger alkyl groups (e.g., ethyl) | May decrease activity due to steric hindrance at the binding site. |

| Morpholine Ring (Nitrogen) | Alkylation or other substitutions | Likely to significantly alter the pharmacological profile. |

Pharmacophore Modeling for Optimized Analogues

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. bldpharm.com For this compound, a pharmacophore model would be constructed based on its presumed interaction with monoamine transporters.

A hypothetical pharmacophore model for a this compound-like NDRA would likely include:

A hydrophobic/aromatic feature: Represented by the p-tolyl ring, which would engage in hydrophobic interactions with the target protein.

A hydrogen bond acceptor: The oxygen atom in the morpholine ring.

A hydrogen bond donor/ionizable feature: The nitrogen atom in the morpholine ring, which is protonated at physiological pH.

A hydrophobic feature: The methyl group at the 2-position of the morpholine ring.

By understanding these key features, medicinal chemists can design new analogues of this compound with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. This modeling approach allows for the virtual screening of large compound libraries to identify novel candidates with the desired pharmacophoric features before undertaking their chemical synthesis. bldpharm.com

Molecular Docking and Computational Drug Design for this compound

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique can provide valuable insights into the binding mode and affinity of this compound with its putative targets, such as the dopamine and norepinephrine transporters.

Ligand-Protein Interaction Analysis

In a hypothetical molecular docking study, this compound would be docked into the binding pockets of homology models of the human dopamine and norepinephrine transporters. The analysis would focus on identifying key molecular interactions, such as:

Pi-pi stacking or hydrophobic interactions: Between the p-tolyl ring of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the transporter's binding site.

Hydrogen bonds: Involving the morpholine's oxygen and nitrogen atoms with polar residues in the binding pocket.

Van der Waals contacts: Between the ligand and surrounding amino acids.

These interactions would help to rationalize the compound's binding affinity and selectivity.

Prediction of Binding Affinities and Modes

Computational scoring functions are used in molecular docking to estimate the binding affinity of a ligand to its target protein. These scores, typically expressed in terms of binding energy (e.g., kcal/mol), can be used to rank different analogues of this compound based on their predicted potency.

The predicted binding mode would illustrate the precise orientation of the compound within the active site, providing a structural basis for its activity. This information is invaluable for guiding the design of new analogues with improved binding characteristics. For example, if the model shows a void in the binding pocket near the p-tolyl group, a larger substituent might be proposed to fill this space and increase binding affinity.

In Vivo Pharmacological Evaluation (Conceptual Framework)

Following in silico and in vitro characterization, a conceptual framework for the in vivo pharmacological evaluation of this compound and its promising analogues would be necessary to understand their effects in a living organism. Such studies are essential to confirm the compound's activity, assess its behavioral effects, and determine its pharmacokinetic profile.

A conceptual framework for in vivo evaluation might include:

Locomotor Activity Studies: To assess the stimulant or depressant effects of the compound in rodents. An increase in locomotor activity would be consistent with a stimulant profile, typical of many NDRAs.

Microdialysis Studies: To directly measure the extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) following administration of the compound. This would provide direct evidence of its monoamine releasing properties.

Drug Discrimination Studies: To compare the subjective effects of the compound to those of known stimulant drugs in trained animals. This can help to classify its pharmacological profile.

Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This would involve measuring its concentration in blood plasma and brain tissue over time.

These in vivo studies, while conceptual in the context of this specific molecule due to a lack of published data, represent the standard progression for characterizing a novel psychoactive compound.

Preclinical Models for Efficacy Assessment

A critical step in drug discovery is the evaluation of a compound's effectiveness in preclinical models that mimic human diseases. These can range from cell-based assays to animal models of specific conditions. However, a detailed search of scientific databases and literature reveals a dearth of studies that have specifically investigated the efficacy of this compound in any established preclinical models for any disease state. Without such studies, any claims regarding its potential therapeutic utility would be purely speculative.

Anticancer Activity and Mechanisms of Action

The morpholine scaffold is a recognized pharmacophore in the design of anticancer agents. researchgate.net However, the specific anticancer potential of this compound is not well-documented.

Cytotoxic Effects on Cancer Cell Lines

The initial assessment of a potential anticancer compound involves testing its ability to kill cancer cells in vitro. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Extensive searches for cytotoxic data for this compound against a panel of cancer cell lines have not yielded any specific IC50 values. While studies on other morpholine derivatives have demonstrated cytotoxic effects against various cancer cell lines, this information cannot be directly extrapolated to this compound without direct experimental evidence.

Pathway Modulation in Cancer Biology

Understanding how a compound exerts its anticancer effects at a molecular level is crucial. This involves identifying the specific signaling pathways it modulates within cancer cells. The morpholine nucleus has been incorporated into molecules targeting various pathways involved in cancer progression. researchgate.net However, there is no available research that delineates the specific molecular targets or signaling pathways affected by this compound in cancer cells.

Antimicrobial Activity

Morpholine derivatives have also been investigated for their antimicrobial properties.

Advanced Research Perspectives and Future Directions

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems for 2-Methyl-2-(p-tolyl)morpholine represents a promising strategy to enhance its therapeutic potential. Prodrugs are inactive precursors that are converted into the active drug molecule within the body through enzymatic or chemical reactions. This approach can be employed to overcome various pharmacokinetic challenges, such as poor bioavailability, rapid metabolism, or lack of specificity.

For a CNS-active compound like this compound, a key challenge is efficiently crossing the blood-brain barrier (BBB). A prodrug strategy could involve the attachment of a lipophilic moiety to the morpholine (B109124) nitrogen or the tolyl group, temporarily increasing the molecule's ability to partition into the lipid-rich environment of the BBB. Once in the brain, endogenous enzymes could cleave this moiety, releasing the active this compound at its site of action.

Targeted delivery systems offer another avenue for improving the therapeutic index of this compound. This could involve encapsulating this compound within nanoparticles or liposomes that are surface-functionalized with ligands that bind to specific receptors expressed on the BBB or on target neurons. This would not only facilitate brain penetration but also direct the drug to the desired cell populations, minimizing off-target effects.

Table 1: Potential Prodrug Strategies for this compound

| Prodrug Approach | Linkage | Potential Advantage |

| Ester Prodrug | Ester linkage to a hydroxyl group (if introduced) | Improved lipophilicity for BBB penetration |

| Carbamate Prodrug | Carbamate linkage at the morpholine nitrogen | Controlled release of the active compound |

| Amino Acid Conjugate | Amide linkage with an amino acid | Potential for active transport across the BBB |

Exploration of Multi-target Directed Ligands

Many complex diseases, particularly neurodegenerative disorders, involve multiple pathological pathways. The traditional "one-target, one-drug" approach may not be sufficient to address such multifactorial conditions. This has led to the rise of multi-target directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets.

Given that various tolyl-morpholine derivatives have shown activity on the central nervous system, this compound could serve as a foundational scaffold for the design of MTDLs. For instance, in the context of Alzheimer's disease, one could envision a molecule that combines the pharmacophore of this compound with a moiety known to inhibit acetylcholinesterase or modulate beta-amyloid aggregation. This dual-action approach could offer a synergistic therapeutic effect. The structural features of this compound, including the aromatic tolyl group and the flexible morpholine ring, provide ample opportunities for chemical modification to incorporate additional pharmacophoric elements.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can analyze vast datasets to identify novel drug candidates, predict their properties, and optimize their structures with unprecedented speed and accuracy.

In the context of this compound, AI and ML could be employed in several ways. Generative models could design novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Predictive models, trained on data from existing morpholine-based compounds, could forecast the biological activity and potential off-target effects of new virtual compounds before they are synthesized. This in silico screening can significantly reduce the time and cost associated with the early stages of drug development. Furthermore, AI can aid in retrosynthesis planning, identifying the most efficient chemical routes to produce these novel derivatives.

Combinatorial Chemistry and High-Throughput Screening of Morpholine Libraries

Combinatorial chemistry allows for the rapid synthesis of large numbers of related compounds, known as a chemical library. nih.gov When coupled with high-throughput screening (HTS), which enables the rapid testing of these compounds for biological activity, this approach can quickly identify promising lead compounds. researchgate.net

A combinatorial library based on the this compound scaffold could be generated by systematically varying the substituents on the tolyl ring and the nitrogen atom of the morpholine. For example, different alkyl or aryl groups could be introduced at the nitrogen, and a variety of functional groups could be placed at different positions on the tolyl ring. This would generate a diverse set of molecules for HTS against a panel of CNS targets. The data from HTS would then provide valuable structure-activity relationship (SAR) information, guiding the further optimization of hit compounds. e3s-conferences.org

Table 2: Illustrative Combinatorial Library Design for this compound Derivatives

| Scaffold Position | R1 (on Morpholine N) | R2 (on Tolyl Ring) |

| Variation 1 | Methyl | Fluoro |

| Variation 2 | Ethyl | Chloro |

| Variation 3 | Propyl | Methoxy |

| Variation 4 | Benzyl | Trifluoromethyl |

Ethical Considerations in Drug Discovery and Development

The pursuit of novel therapeutics, including those derived from this compound, is intrinsically linked with a set of ethical responsibilities. A primary consideration is the safety of any new chemical entity. Rigorous preclinical testing is essential to identify potential toxicities before a compound can be considered for human trials.

Furthermore, the design and conduct of clinical trials must adhere to the highest ethical standards, ensuring informed consent, patient confidentiality, and a favorable risk-benefit ratio. Transparency in reporting clinical trial results, both positive and negative, is crucial for the integrity of the scientific process and for building public trust.

Finally, should a drug based on this compound prove to be successful, ethical considerations around accessibility and affordability come to the forefront. The ultimate goal of drug discovery is to improve human health, and this can only be fully realized if the resulting medicines are made available to those who need them.

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing 2-methyl-2-(p-tolyl)morpholine via C-N coupling reactions?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions using electron-rich phosphine ligands (e.g., AuPhos3) have demonstrated high efficiency. In one study, 4-(p-tolyl)morpholine was synthesized with 85% yield within 2 hours under conditions involving Pd(acac)₂ and ligand-free catalysis . Researchers should optimize parameters such as catalyst loading (e.g., 1-5 mol%), solvent polarity (e.g., THF vs. DMF), and temperature (80-120°C). Comparative trials with alternative ligands (e.g., PPh₃ or PCy₃) are critical, as poor performance with these ligands highlights ligand-specific reactivity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are foundational. For example, ¹H NMR can resolve methyl and morpholine ring protons, while HRMS confirms molecular weight (C₁₂H₁₇NO, calculated [M+H]⁺: 204.1383). Chromatographic methods (HPLC/GC-MS) are essential for detecting byproducts, such as p-tolyl vinyl sulfone, which may form during synthesis if scavengers like morpholine are omitted .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of electron-donating ligands in this compound synthesis?

- Methodological Answer : Kinetic isotopic labeling (KIE) experiments and density functional theory (DFT) calculations can probe ligand effects on transition states. For instance, AuPhos ligands enhance Pd electron density, accelerating oxidative addition of aryl chlorides. Researchers should compare turnover frequencies (TOFs) and activation barriers between ligand systems. Evidence from Pd-catalyzed C-N coupling shows ligand-free systems achieve similar yields but require longer reaction times, suggesting ligand participation stabilizes intermediates .

Q. What strategies resolve contradictions in reported yields of this compound across studies?

- Methodological Answer : Systematic replication under controlled conditions is critical. For example, if Study A reports 85% yield and Study B observes lower yields, variables like substrate purity (e.g., 4-chlorotoluene grade), moisture levels, or ligand decomposition must be isolated. Statistical tools (e.g., Design of Experiments, DOE) can identify influential factors. Cross-referencing with analytical data (e.g., NMR quantification) ensures yield accuracy .

Q. How can researchers evaluate the biological activity of this compound derivatives in drug discovery?

- Methodological Answer : Structure-activity relationship (SAR) studies are key. For analogs like 1-(pyridin-4-yl)-2-(p-tolyl)ethanone, antimicrobial assays (e.g., MIC against S. aureus) and cytotoxicity screens (e.g., MTT assays on cancer cell lines) are standard. Computational docking with target proteins (e.g., kinase enzymes) can prioritize derivatives for synthesis. Ensure metabolic stability via liver microsome assays .

Methodological Considerations

- Experimental Design : Use PICO(T) frameworks to formulate hypotheses (e.g., Population: aryl chlorides; Intervention: AuPhos ligands; Comparison: PPh₃; Outcome: reaction yield; Time: 2-24 hours) .

- Data Validation : Employ triplicate runs and internal standards (e.g., deuterated morpholine) for reproducibility. Reference public datasets (PubChem CID: 408285) for cross-validation .

- Safety Protocols : Morpholine derivatives require handling under inert atmospheres (N₂/Ar) due to base sensitivity. Consult CAMEO Chemicals guidelines for spill management and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.